molecular formula C5H3N3O2 B11819082 4-cyano-1H-imidazole-2-carboxylic acid

4-cyano-1H-imidazole-2-carboxylic acid

Cat. No.: B11819082
M. Wt: 137.10 g/mol
InChI Key: XTDRPNJABDWQFI-UHFFFAOYSA-N
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Description

4-Cyano-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a cyano group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-1H-imidazole-2-carboxylic acid typically involves a two-step process:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Imidazole derivatives with amine groups.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-Cyano-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-cyano-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    1H-Imidazole-2-carboxylic acid: Lacks the cyano group at the 4-position.

    4-Imidazolecarboxylic acid: Similar structure but without the cyano group.

    2-Cyanoimidazole: Lacks the carboxylic acid group at the 2-position.

Uniqueness: 4-Cyano-1H-imidazole-2-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

5-cyano-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-4(8-3)5(9)10/h2H,(H,7,8)(H,9,10)

InChI Key

XTDRPNJABDWQFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(=O)O)C#N

Origin of Product

United States

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